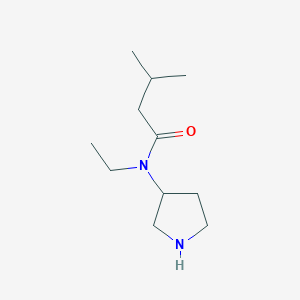
n-Ethyl-3-methyl-N-(pyrrolidin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Ethyl-3-methyl-N-(pyrrolidin-3-yl)butanamide is an organic compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is characterized by the presence of a pyrrolidine ring, an ethyl group, and a butanamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-3-methyl-N-(pyrrolidin-3-yl)butanamide typically involves the reaction of 3-methylbutanamide with pyrrolidine in the presence of an ethylating agent. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
n-Ethyl-3-methyl-N-(pyrrolidin-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
n-Ethyl-3-methyl-N-(pyrrolidin-3-yl)butanamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-Ethyl-3-methyl-N-(pyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Propyl-3-methyl-N-(pyrrolidin-3-yl)butanamide
- n-Butyl-3-methyl-N-(pyrrolidin-3-yl)butanamide
- n-Ethyl-3-methyl-N-(pyrrolidin-2-yl)butanamide
Uniqueness
n-Ethyl-3-methyl-N-(pyrrolidin-3-yl)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
N-ethyl-3-methyl-N-pyrrolidin-3-ylbutanamide |
InChI |
InChI=1S/C11H22N2O/c1-4-13(10-5-6-12-8-10)11(14)7-9(2)3/h9-10,12H,4-8H2,1-3H3 |
Clé InChI |
NXASZMDCAUJZQA-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCNC1)C(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


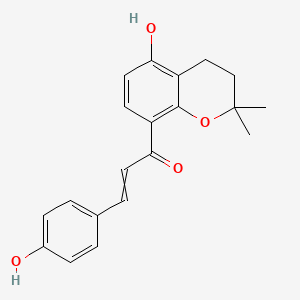
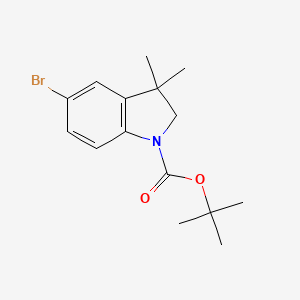
![1-[4-(1-Iodoethenyl)phenyl]ethanone](/img/structure/B13642709.png)
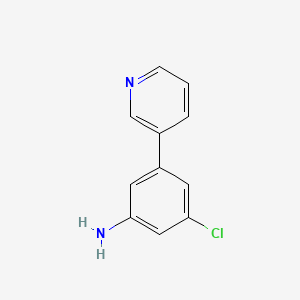
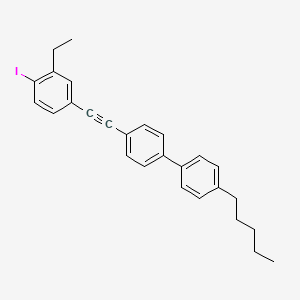
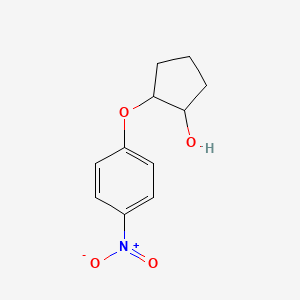

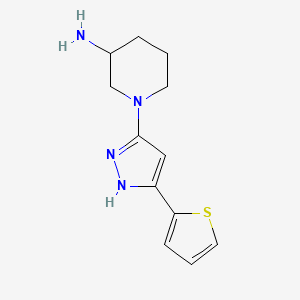
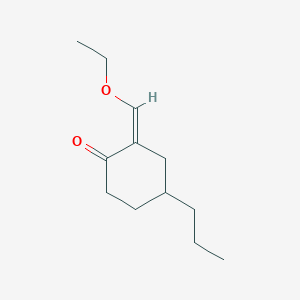
![N-benzyl-N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13642749.png)
![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)



